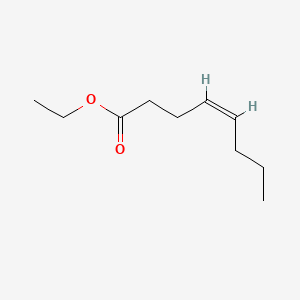
Ethyl cis-4-octenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl cis-4-octenoate is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Flavor and Fragrance Industry
Ethyl cis-4-octenoate is predominantly used as a flavoring agent due to its fruity aroma profile. It is particularly noted for imparting tropical fruit flavors, making it valuable in the food and beverage industry.
Aroma Characteristics
- Odor Profile : Fruity, reminiscent of pineapple and other tropical fruits.
- Applications : Used in flavor formulations for beverages, desserts, and confections.
Table 1: Aroma Characteristics of this compound
| Characteristic | Description |
|---|---|
| Odor Type | Fruity |
| Common Uses | Tropical fruit flavors |
| Notable Applications | Pineapple, apple, prune flavors |
Pharmaceutical Applications
Recent studies have highlighted the potential of this compound in pharmaceutical applications, particularly in combating bacterial persistence.
Case Study: Inhibition of Persister Cells
A study demonstrated that fatty acid ethyl esters, including this compound, can significantly reduce the formation of persister cells in bacteria. These cells are known for their dormancy and resistance to antibiotics.
- Results : this compound reduced persister cell levels by up to 110-fold when combined with antibiotics like ciprofloxacin and ampicillin .
Table 2: Effectiveness of Ethyl Esters Against Bacterial Persisters
| Compound | Reduction in Persister Cells (%) |
|---|---|
| This compound | 110-fold |
| Ethyl trans-2-decenoate | Significant |
| Ethyl trans-2-octenoate | Significant |
Biochemical Research
This compound has been utilized in biochemical research to study its effects on cellular metabolism and immune response.
Propriétés
Numéro CAS |
34495-71-1 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
ethyl (Z)-oct-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6-7H,3-5,8-9H2,1-2H3/b7-6- |
Clé InChI |
WRUZCQAJIHSQPL-UHFFFAOYSA-N |
SMILES |
CCCC=CCCC(=O)OCC |
SMILES canonique |
CCCC=CCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















